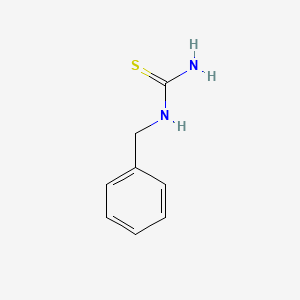

Benzylthiourea

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

benzylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S/c9-8(11)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGFRIAOVLXVKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40211158 | |

| Record name | Benzylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-83-0 | |

| Record name | N-(Phenylmethyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRP6Y7412K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A Journey Through Time: the History and Evolution of Benzylthiourea Research

The story of Benzylthiourea is intrinsically linked to the broader history of organic chemistry and the exploration of thiourea (B124793) derivatives. While pinpointing the exact moment of its first synthesis is challenging, the foundational knowledge for its creation emerged from the 19th-century advancements in understanding organic compounds. The synthesis of urea (B33335) by Friedrich Wöhler in 1828 was a pivotal moment, shattering the theory of vitalism and opening the door to the laboratory synthesis of organic molecules. libretexts.org This breakthrough paved the way for the synthesis of its sulfur analogue, thiourea, first prepared by the Polish chemist Marceli Nencki in 1873. nih.gov

Early research into this compound and its close relatives was largely foundational, focusing on the development of synthetic methodologies and the characterization of their basic chemical and physical properties. These initial studies, often documented in early 20th-century chemical literature, laid the groundwork for future investigations into the compound's reactivity and potential applications. A notable synthesis method involves the reaction of α-methylbenzyl or p-chloro-α-methylbenzyl isothiocyanates with various alkylamines. jlu.edu.cn Another approach involves the direct reaction of a substituted benzylamine (B48309), an alkylamine, and carbon disulfide. jlu.edu.cn

The evolution of this compound research has mirrored the broader trends in chemical science. As analytical techniques became more sophisticated, so too did the depth of understanding of this compound's structure and behavior. The mid-20th century saw a surge in the exploration of organic compounds for potential biological activities, and thiourea derivatives, including this compound, were part of this wave of investigation.

The Contemporary Significance of Benzylthiourea in Chemical Science

In modern chemical science, Benzylthiourea and its derivatives are recognized for their versatile applications, particularly in the realm of medicinal chemistry and organic synthesis. The thiourea (B124793) functional group is considered a "privileged structure" in drug design due to its ability to form stable hydrogen bonds with biological targets such as proteins and enzymes. nih.gov This interaction is a key element in the stabilization of ligand-receptor interactions and the recognition of bioactive sites. nih.gov

The benzyl (B1604629) group, with its lipophilic nature, can enhance the ability of the molecule to cross biological membranes, a crucial factor for the efficacy of many pharmaceutical compounds. The combination of the thiourea and benzyl moieties has led to the investigation of this compound derivatives for a wide range of potential therapeutic applications. Research has shown that thiourea derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. nih.govresearchgate.net

Beyond medicinal chemistry, this compound serves as a valuable building block in organic synthesis. Its reactive sites allow for the construction of more complex molecules and heterocyclic systems. The fundamental structure of this compound provides a scaffold that can be readily modified to create libraries of compounds for screening in various chemical and biological assays.

The Horizon of Discovery: Current Research Landscape and Future Directions for Benzylthiourea

Traditional Synthetic Routes for this compound

Conventional methods for synthesizing this compound have been well-established, primarily relying on the reactivity of benzylamine (B48309) with compounds containing a thiocarbonyl group or through nucleophilic substitution reactions.

Reaction of Benzylamine with Thiourea (B124793) or Isothiocyanate Compounds

The most common and direct approach to forming N-substituted thioureas, including this compound, is the reaction between a primary amine and an isothiocyanate. beilstein-journals.orgnih.gov In this reaction, the lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (R-N=C=S). This addition reaction is typically efficient and proceeds under mild conditions to yield the corresponding N,N'-disubstituted thiourea.

A general scheme for this reaction is as follows:

Benzylamine + Benzyl isothiocyanate → N,N'-Dithis compound

Alternatively, aroyl isothiocyanates can be reacted with amines, followed by basic hydrolysis, to produce substituted thioureas. asianpubs.org Another established method involves reacting amines, such as benzylamine, with alkali metal thiocyanates in the presence of a strong acid. asianpubs.org

The isothiocyanate starting material can be generated in situ. For instance, aroyl chlorides can be treated with ammonium (B1175870) thiocyanate (B1210189) to form an aroyl isothiocyanate, which then readily reacts with a primary amine added to the mixture. asianpubs.org

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions provide another foundational pathway to this compound derivatives. These syntheses can be approached in several ways. One common strategy involves the reaction of a suitable amine with carbon disulfide. mdpi.com This reaction proceeds through the initial formation of a dithiocarbamate (B8719985) salt, which can then be treated to yield the target thiourea. mdpi.com

Another example of a nucleophilic substitution pathway is the reaction of 1-benzotriazole-1-carbothioamide with amines. This reaction produces various substituted thioureas, demonstrating the versatility of using activated thiocarbonyl precursors. researchgate.net The synthesis of the precursors themselves, such as reacting ethyl bromoacetate (B1195939) with 4-hydroxyquinoline, is also achieved through nucleophilic substitution to build the molecular framework before the introduction of the thiourea moiety. mdpi.comnih.gov

Advanced and Sustainable Synthetic Strategies

In response to the growing need for environmentally responsible chemical manufacturing, recent research has focused on developing advanced and sustainable methods for synthesizing thiourea derivatives. These strategies emphasize green chemistry principles, energy efficiency, and the use of novel precursors.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. For thiourea synthesis, this has led to the development of solvent-free and water-based methods.

Mechanochemical Synthesis: One prominent green approach is mechanochemistry, which involves grinding solid reactants together, often without any solvent. asianpubs.orgnih.gov This technique has been successfully applied to the synthesis of thioureas by milling amines with isothiocyanates, resulting in quantitative yields and eliminating the need for bulk solvents. beilstein-journals.org This solvent-free approach is not only environmentally friendly but can also lead to the formation of products that are unstable in solution. beilstein-journals.orgresearchgate.net

Aqueous and Deep Eutectic Solvent Systems: The use of water as a green solvent is another key strategy. Symmetrical thioureas have been synthesized in high yield and purity using water as the solvent in a one-pot method, with the mother liquor being recyclable. finechemicals.com.cn Furthermore, deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and tin(II) chloride, have been employed as both a green catalyst and reaction medium. rsc.orgrsc.org This system allows for the direct synthesis of monosubstituted thioureas from thiourea as a biocompatible thiocarbonyl source, and the DES can be recovered and reused multiple times with no significant loss of activity. rsc.orgrsc.org

| Green Synthetic Method | Key Principles | Reactants Example | Advantages | Reference |

|---|---|---|---|---|

| Mechanochemistry (Grinding/Milling) | Solvent-free reaction | Ammonium thiocyanate, Acid chloride, Arylamine | High yields, avoids hazardous solvents, enables synthesis of solution-unstable compounds. | beilstein-journals.orgasianpubs.org |

| Aqueous Synthesis | Use of water as a safe solvent | Ethylenediamine, Carbon disulfide | Environmentally benign, recyclable mother liquor, high purity products. | finechemicals.com.cn |

| Deep Eutectic Solvents (DES) | Use of biodegradable, reusable solvent/catalyst systems | Alcohols/Amines, Thiourea | Recoverable and reusable catalyst/solvent, biocompatible reagents, moderate to excellent yields. | rsc.orgrsc.org |

Ultrasound-Assisted Synthesis of Thiourea Derivatives

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool for green synthesis. nih.gov Ultrasound irradiation enhances reaction rates and yields by generating, growing, and imploding cavitation bubbles, which creates localized high-pressure and high-temperature conditions. This technique often leads to milder reaction conditions, significantly shorter reaction times, and improved energy efficiency compared to conventional heating methods. nih.govresearchgate.net

This method has been effectively used to synthesize various heterocyclic compounds derived from thiourea. For example, the synthesis of 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-thioones from thiourea and other reagents is achieved in good yields under ultrasonic irradiation. nih.gov Similarly, novel series of asymmetrically substituted bis-thioureas have been synthesized efficiently by reacting diamines with isothiocyanates under ultrasonic irradiation. researchgate.net The synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives has also been shown to be more efficient with the use of ultrasound compared to conventional methods. researchgate.netscilit.com

| Product Type | Reactants | Key Advantage of Ultrasound | Reference |

|---|---|---|---|

| Asymmetrically substituted bis-thioureas | Diamines, Isothiocyanates | Quantitative yields under mild conditions. | researchgate.net |

| Dihydropyrimidin-2(1H)-thiones | 1,3-Dicarbonyl compounds, Aldehyde, Thiourea | Shorter reaction times and higher yields. | nih.gov |

| 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives | 5-amino-1,3,4-thiadiazole-2-thiol | Increased reaction efficiency and rate. | researchgate.netscilit.com |

Novel Bis-thiourea Precursors in Synthesis

Bis-thioureas, which are molecules containing two thiourea functional groups, serve as versatile precursors in organic synthesis. researchgate.netnih.gov Symmetrical and unsymmetrical bis-thioureas can be employed in various therapeutic and synthetic applications. nih.gov

One innovative approach utilizes N-thiocarbamoyl benzotriazoles as stable, solid synthetic equivalents of isothiocyanate reagents. beilstein-journals.org In solution, these precursors can be unstable, but mechanochemical solvent-free synthesis yields them as bench-stable solids. beilstein-journals.orgresearchgate.net These mono- or bis-(N-thiocarbamoyl benzotriazoles) can then be milled with amines to produce symmetrical or non-symmetrical thioureas and bis-thioureas in nearly quantitative yields. beilstein-journals.orgresearchgate.net

The synthesis of bis-thiourea derivatives can also be achieved through phase transfer catalysis conditions, reacting a di-functional acid chloride (like terephthaloyl chloride) with ammonium thiocyanate and a primary amine. asianpubs.org Furthermore, bis-thiourea compounds have been synthesized by reacting semicarbazide (B1199961) hydrochloride with potassium thiocyanate. isca.me These resulting bis-thiourea ligands can then be used to form coordination complexes with various metal ions. isca.me

Functionalization and Derivatization of the this compound Scaffold

The versatility of the this compound core structure permits a wide range of chemical modifications. These modifications are primarily aimed at exploring the structure-activity relationships of this compound derivatives for various applications. Key strategies include the synthesis of substituted analogues, the introduction of heterocyclic systems, and the development of hybrid molecules.

Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues can be achieved through several reliable methods, most commonly involving the reaction of an appropriate isothiocyanate with an amine.

One straightforward approach involves the reaction of α-methylbenzyl or p-chloro-α-methylbenzyl isothiocyanates with a variety of alkylamines. This method has been shown to produce a range of N-substituted thioureas with yields often exceeding eighty percent. The general reaction scheme allows for the introduction of diverse alkyl groups onto the thiourea nitrogen, thereby enabling a systematic study of the effects of substitution on the molecule's properties.

Another common method for preparing N-alkyl and N,N-dialkyl substituted thioureas starts with ammonium thiocyanate. This process can be carried out in two main ways:

Method I: Involves the direct reaction of the thiocyanate and an alkylamine in the presence of hydrochloric acid.

Method II: A two-step process where the thiocyanate first reacts with benzoyl chloride, followed by the addition of an amine and subsequent base hydrolysis.

These methods have been optimized with respect to reaction time, temperature, and molar ratios of reactants to achieve high yields and purity.

The following table summarizes the synthesis of some substituted this compound analogues:

| Starting Material 1 | Starting Material 2 | Product | Yield (%) |

| α-Methylbenzyl isothiocyanate | Dimethylamine | N'-(α-Methylbenzyl)-N,N-dimethylthiourea | ~70 |

| p-Chloro-α-methylbenzyl isothiocyanate | Various alkylamines | N'-(p-Chloro-α-methylbenzyl)-N-alkylthioureas | >80 |

| Ammonium thiocyanate | Alkylamine | N-Alkylthiourea | High |

Introduction of Heterocyclic Moieties (e.g., Benzothiazole (B30560), Indole)

The incorporation of heterocyclic moieties into the this compound scaffold is a widely used strategy to enhance biological activity. Benzothiazole and indole (B1671886) are two such heterocycles that have been successfully integrated.

For instance, N-benzyl-N-phenyl-2-benzothiazolamines can be synthesized in a one-pot reaction. This copper-catalyzed method involves the in situ generation of N-phenylbenzothiazolamines from substituted 1-(2-iodophenyl)-3-phenylthioureas, which then undergo coupling with benzyl halides. This approach is valued for its operational simplicity, the ready availability of starting materials, and good yields.

The synthesis of coumarin-thiourea hybrids represents another avenue for introducing heterocyclic systems. Coumarin-chalcone hybrids can be reacted with thiourea in an ethoxide solution under reflux to yield pyrimidine-2-thione derivatives, which are a class of thiourea-containing heterocyclic compounds. This method provides a pathway to novel hybrid molecules with potential pharmacological applications.

Development of Thiourea-based Hybrid Compounds

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a prominent strategy in drug design. This compound can serve as a versatile scaffold for the development of such hybrid compounds.

Chalcones, known for their broad spectrum of biological activities, can be integrated with a thiourea moiety to create hybrid molecules. The synthesis often involves the Claisen-Schmidt condensation to form the chalcone, which is then reacted with thiourea to introduce the thiourea functionality, often resulting in the formation of a heterocyclic ring system incorporating the N-C=S unit.

Similarly, coumarin-based hybrids are of significant interest. The synthesis of novel benzothiazolyl-coumarin hybrids has been achieved through a one-pot reaction of N'-(2-(benzo[d]thiazol-2-yl)acetyl)benzohydrazide with salicylaldehyde (B1680747) derivatives. While not directly a this compound, this methodology for creating complex heterocyclic systems can be adapted to incorporate a this compound moiety.

Regioselectivity in this compound Derivative Synthesis

The regioselectivity of reactions involving unsymmetrical thioureas, such as N-aryl-N'-benzylthiourea, is a critical aspect of their synthesis. The two nitrogen atoms of the thiourea group exhibit different nucleophilicity, which can be exploited to achieve selective functionalization.

In the case of N-acylation of unsymmetrical thioureas, the reaction has been shown to be regioselective and dependent on the pKa of the amines from which the thiourea is derived. researchgate.net The acylation occurs preferentially on the nitrogen atom corresponding to the amine with the lower pKa. researchgate.net For an N-aryl-N'-benzylthiourea, the aromatic amine (e.g., aniline (B41778), pKa ≈ 4.6) is more acidic (has a lower pKa) than the aliphatic amine (e.g., benzylamine, pKa ≈ 9.4). researchgate.net Consequently, acylation is directed towards the nitrogen atom attached to the aryl group. researchgate.net

This principle is illustrated in the following table, which compares the pKa values of parent amines and the predicted site of acylation in a hypothetical N-phenyl-N'-benzylthiourea:

| Amine Component | pKa of Amine | Predicted Site of Acylation |

| Aniline | 4.61 | Nitrogen attached to the phenyl group |

| Benzylamine | 9.41 | Less favored |

While specific studies on the regioselectivity of other reactions, such as alkylation, on the this compound scaffold are not extensively documented, the underlying principles of differential nucleophilicity based on the electronic nature of the substituents on the nitrogen atoms would be expected to govern the reaction outcomes. The nitrogen attached to the benzyl group is generally more nucleophilic than the nitrogen attached to an aryl group, suggesting that alkylation might preferentially occur at the benzyl-substituted nitrogen. However, this would need to be confirmed by specific experimental studies on this compound derivatives.

Ligand Properties of this compound

This compound's utility in coordination chemistry stems from the presence of multiple potential donor atoms and the influence of its substituent groups on its electronic and steric profile.

The thiourea core, -NH-C(=S)-NH-, provides key donor atoms—sulfur and nitrogen—that enable it to bind to metal centers. biointerfaceresearch.com Depending on the reaction conditions and the metal ion, this compound and its derivatives can exhibit several coordination modes.

Monodentate Coordination : The ligand can bind to a metal ion through either the sulfur atom (M-S) or a nitrogen atom (M-N). acs.org Coordination through the thione sulfur atom is common. mdpi.com

Bidentate Chelation : A more prevalent binding mode involves the formation of a chelate ring with the metal center. This typically occurs through coordination of both the sulfur atom and one of the nitrogen atoms (S,N-chelation). mdpi.comnih.gov In many cases, this requires the deprotonation of the coordinating nitrogen atom, allowing it to form a stable bond with the metal ion. researchgate.netpublish.csiro.au This bidentate coordination often results in the formation of a stable four-membered chelate ring. nih.govpublish.csiro.au DFT-optimized structures have shown that when nitrogen atoms are involved in bidentate coordination, their geometry can change from a planar sp² configuration to a tetrahedral sp³ environment. acs.org

The specific binding mode is a critical factor that determines the geometry and properties of the resulting metal complex.

The introduction of substituents onto the benzyl ring or the nitrogen atoms of the thiourea moiety significantly alters the ligand's behavior. These modifications can influence the ligand's electronic properties, steric profile, and, consequently, its interaction with metal ions.

Electronic Effects : The presence of electron-withdrawing or electron-donating groups on the aryl rings of thiourea derivatives can modify the electron density distribution across the molecule. biointerfaceresearch.com For instance, studies on N-aryl-N'-heterocyclic substituted thioureas show that the substituent affects the electron density and can introduce additional bonding interactions. biointerfaceresearch.com In a study of N-benzylthiourea derivatives as receptor antagonists, the introduction of halogen substituents (Cl, Br) on the benzyl ring was found to improve binding affinity for the human receptor, highlighting the critical role of electronic modifications. acs.org

Steric Effects : The size and position of substituents can create steric hindrance, which influences the preferred conformation of the ligand and its ability to coordinate with a metal center. Bulky substituents can provide steric protection for the metal center in a complex, which can prevent undesirable reactions like dimerization. nih.gov The introduction of methyl groups in the benzylic positions of related NCN pincer ligands was found to increase electron density at the nitrogen atoms and create steric hindrance, making a target proton less accessible for deprotonation, which is often a key step in metalation. nih.gov

These substituent effects are a powerful tool for tuning the reactivity and structure of this compound-based metal complexes for specific applications.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

This compound and its derivatives form stable complexes with a range of transition metals.

Cobalt (Co) : Cobalt(III) complexes have been synthesized by reacting substituted thiourea ligands, including N,N′-dithis compound, with cobalt precursors like [(en)₂Co(OSO₂CF₃)₂]⁺. researchgate.netpublish.csiro.au In these reactions, the thiourea ligand binds as a bidentate, forming a four-membered ring through the sulfur and a deprotonated nitrogen atom. researchgate.netpublish.csiro.au Another method involves a one-pot reaction of deprotonated 1-benzoyl-(3-ethyl-3-benzyl)thiourea ligands with cobalt(II) acetate (B1210297) to yield neutral, octahedral cobalt(III) complexes. researchgate.netupm.edu.my

Platinum (Pt) and Palladium (Pd) : Platinum(II) and Palladium(II) complexes with related pyrrole (B145914) thioamide ligands have been prepared through reactions with precursors like cis-[PtCl₂(PPh₃)₂] and [PdCl₂(dppe)]. researchgate.net The strong affinity of N-aroyl-N'-benzyl thiourea ligands for "softer" transition metals like Pt(II) and Pd(II) is well-documented. bch.ro The resulting complexes often feature a square planar geometry. bch.ro

The general synthetic strategy involves the reaction of the thiourea derivative with a metal salt in a 1:1, 1:2, or 1:3 molar ratio, often in a solvent like methanol (B129727) or ethanol. upm.edu.myorientjchem.orgjcchems.com

A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of newly synthesized this compound complexes.

| Technique | Purpose and Findings | References |

| NMR Spectroscopy | ¹H and ¹³C NMR are used to confirm the ligand structure and deduce the coordination mode. The coordination of unsymmetrical ligands can lead to isomers that are distinguishable by ¹H NMR. researchgate.netpublish.csiro.au Chemical shift changes upon complexation provide evidence of ligand-metal binding. jcchems.com | researchgate.net, publish.csiro.au, jcchems.com |

| ESI-MS | Electrospray Ionization Mass Spectrometry is used to determine the molecular weight of the complexes and to study their fragmentation patterns, confirming the composition of the synthesized compounds. researchgate.netresearchgate.netbg.ac.rs | researchgate.net, researchgate.net, bg.ac.rs |

| X-ray Crystallography | This technique provides definitive proof of the molecular structure, including bond lengths, bond angles, and the precise coordination environment of the metal ion. It has been used to confirm the bidentate (S,N) coordination mode and the geometry of the complexes. nih.govpublish.csiro.auupm.edu.my | nih.gov, publish.csiro.au, upm.edu.my |

| Infrared (IR) Spectroscopy | IR spectroscopy helps identify the donor atoms involved in coordination. A shift in the frequency of C=S and C-N stretching vibrations upon complexation indicates the involvement of sulfur and nitrogen atoms in binding. mdpi.combg.ac.rshilarispublisher.com The absence of the N-H stretching vibration can confirm deprotonation. mdpi.com | hilarispublisher.com, mdpi.com, bg.ac.rs |

| UV-Visible Spectroscopy | Electronic spectra provide information about the geometry of the complexes. The d-d transitions observed for transition metal complexes are characteristic of their coordination environment (e.g., octahedral, square planar). upm.edu.mybch.rohilarispublisher.com | hilarispublisher.com, upm.edu.my, bch.ro |

These techniques collectively provide a comprehensive picture of the structure and bonding in this compound metal complexes.

Structural Elucidation of this compound Coordination Compounds

X-ray crystallography has been the definitive method for elucidating the precise three-dimensional structures of this compound coordination compounds. These studies have confirmed the binding modes suggested by spectroscopic data and revealed detailed structural features.

For example, the solid-state structure of a cobalt complex with N-methyl-N′-(R)phenylthiourea, determined by X-ray diffraction, confirmed the bidentate coordination via the sulfur and a deprotonated nitrogen atom. researchgate.netpublish.csiro.au This analysis also revealed a structural trans effect of 0.019 Å, where the Co–N bond trans to the coordinated sulfur atom is elongated. researchgate.netpublish.csiro.au

In another example, the X-ray diffraction analysis of a half-sandwich Ru(II) arene complex with a this compound derivative showed a typical "piano-stool" geometry. nih.gov The ruthenium center was coordinated by the ligand via nitrogen and sulfur atoms, forming a four-membered chelate ring. nih.gov The crystal structure of 1-(2-Chloro-benzoyl)-3-p-tolyl-thiourea has been determined to be in the triclinic space group P-1. researchgate.net

X-ray Diffraction Analysis of Complex Structures

X-ray diffraction analysis is a pivotal technique for the definitive elucidation of the three-dimensional structures of this compound-metal complexes in the solid state. This method provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, which are crucial for understanding the chemical and physical properties of these compounds.

Studies on various metal complexes incorporating this compound or its derivatives have revealed diverse coordination modes and geometries. For instance, single-crystal X-ray diffraction has been used to characterize N,N-dialkyl-N′-(fluorobenzoyl)thiourea ligands and their nickel(II) and copper(II) complexes. researchgate.net Analysis of a mononuclear copper(II) complex with a related N,N-di-n-propyl-N'-(4-fluorobenzoyl)thioureato ligand showed it crystallizes in the triclinic system, with the thiourea derivative acting as a bidentate chelating ligand, coordinating to the copper atom through the thiocarbonyl and carbonyl groups. researchgate.net The bond lengths of C-O, C-S, and C-N in the chelate rings suggest significant electronic delocalization. researchgate.net

In the case of ruthenium(II) arene complexes with benzoylthiourea (B1224501) derivatives, X-ray diffraction analysis confirmed a characteristic "piano-stool" geometry. nih.gov In these structures, the ruthenium center is coordinated by the benzoylthiourea ligand through its nitrogen and sulfur atoms, resulting in the formation of a stable four-membered chelate ring. nih.gov Similarly, substituted thiourea ligands have been shown to react with cobalt(III) precursors to form bidentate complexes, where the ligand binds through the sulfur atom and a deprotonated thiourea nitrogen atom, also creating a four-membered ring. publish.csiro.au The solid-state structure of one such cobalt complex confirmed this coordination mode and revealed a structural trans effect of 0.019 Å induced by the Co–N bond trans to the coordinated sulfur atom. publish.csiro.auresearchgate.net

The specific nature of the thiourea derivative influences the resulting structure. N-benzoyl and N-pivaloyl thiourea complexes often exhibit intramolecular hydrogen bonding between the N-H proton of the thiourea and the oxygen atom of the acyl group, leading to the formation of a stable six-membered pseudo-ring. cardiff.ac.uk

Below is a table summarizing crystallographic data for selected metal complexes containing thiourea derivatives.

| Compound/Complex | Crystal System | Space Group | Coordination Details | Ref |

| bis(N,N-di-n-propyl-N′-(4-fluorobenzoyl)thioureato) nickel(II) | Triclinic | P-1 | Bidentate coordination via thiocarbonyl and carbonyl groups. | researchgate.net |

| 1-(2-Chloro-benzoyl)-3-p-tolyl-thiourea | Triclinic | P-1 | Not a complex, but a ligand structure. | researchgate.net |

| [Ru(η⁶-p-cymene)(L¹)Cl₂] (L¹ = N-((4-methoxyphenyl)carbamothioyl)benzamide) | - | - | "Piano-stool" geometry; N,S-bidentate coordination forming a four-membered ring. | nih.gov |

| [Co(en)₂(N-methyl-N'-phenylthiourea)]³⁺ | - | - | Bidentate coordination via sulfur and deprotonated nitrogen, forming a four-membered ring. | publish.csiro.auresearchgate.net |

| [Pt{SC(NPh)NHR}(PPh₃)₂]BF₄ (R = functional groups) | - | - | Square planar NP₂S geometry. | waikato.ac.nz |

Isomerism in Coordination Complexes

Isomerism, the phenomenon where different compounds possess the same chemical formula but exhibit different arrangements of atoms, is a fundamental concept in coordination chemistry. libretexts.orgallen.in Isomers can be broadly categorized into structural isomers, which differ in their atomic connectivity, and stereoisomers, which have the same connectivity but differ in the spatial arrangement of atoms. unacademy.comkuvempu.ac.in For this compound complexes, several types of isomerism are particularly relevant.

Structural Isomerism:

Linkage Isomerism : This occurs when a ligand can coordinate to a metal center through more than one donor atom. Thiourea itself is not typically an ambidentate ligand, but related ligands like nitrite (B80452) (NO₂⁻) or thiocyanate (SCN⁻) are classic examples. allen.inunacademy.com

Coordination Isomerism : This arises when ligands are exchanged between cationic and anionic coordination spheres in a salt, such as in [Co(NH₃)₆][Cr(CN)₆] and [Cr(NH₃)₆][Co(CN)₆]. allen.inunacademy.com

Stereoisomerism:

Geometric Isomerism : This type of isomerism is common in square planar and octahedral complexes and involves different spatial arrangements of ligands. libretexts.org The terms cis (adjacent) and trans (opposite) are used to describe the relative positions of two identical ligands. unacademy.combris.ac.uk

The use of unsymmetrical this compound ligands can lead to the formation of isomers. A notable example involves the reaction of unsymmetrical N-(R)phenyl-N′-benzylthiourea ligands with a cobalt(III) precursor. publish.csiro.au This reaction yields coordination isomers, which can be distinguished and even separated by techniques like column chromatography. publish.csiro.au Spectroscopic methods, particularly ¹H NMR and visible spectroscopy, are effective in differentiating between these isomers, often labeled as exo and endo based on the orientation of the substituents relative to the rest of the complex. researchgate.net

Studies on pyridyl-substituted thiourea complexes of platinum group metals also indicated the presence of isomerism, with the steric bulk of the substituents on the ligand influencing the isomerization process. waikato.ac.nz In some cases, the potential for E/Z isomerism, arising from restricted rotation around a bond within the ligand framework, has been noted. waikato.ac.nz

Applications of this compound Metal Complexes

The coordination of this compound and its derivatives to metal centers can yield complexes with significant potential in various fields, notably in catalysis and biomedical applications. The ligand plays a crucial role in tuning the electronic and steric properties of the metal ion, thereby influencing the reactivity and biological activity of the resulting complex. cmu.edu

Catalysis

Metal complexes derived from this compound are emerging as promising catalysts for a range of chemical transformations. The ability of these ligands to form stable complexes suggests their utility in developing materials with specific electronic properties suitable for catalysis. smolecule.com

Research has shown that platinum(II) complexes incorporating 1-benzyl-3-phenylthiourea (B182860) may serve as effective photocatalysts. mdpi.com Computational studies on these complexes indicate that their HOMO-LUMO gaps can be tuned, which is a key factor for photocatalytic applications. mdpi.com Furthermore, transition metal complexes are widely studied for their catalytic prowess in oxidation reactions. For example, certain metal complexes can catalyze the oxidation of aniline with high selectivity towards azobenzene. mdpi.com While not always involving this compound specifically, these studies highlight the catalytic potential inherent in this class of compounds. The ligand framework is known to enhance the catalytic efficiency of the metal center compared to simple metal salts. orientjchem.org

The field also explores the use of transition metal complexes with related ligands for reactions like the hydrosilylation and dehydrogenative silylation of alkenes, where the choice of metal (e.g., Rhodium vs. Iridium) can selectively determine the reaction outcome. msstate.edu The design of the ligand is paramount, as it modulates the redox potential and reactivity of the metal center, enabling efficient and selective catalytic cycles. cmu.edursc.org

Biomedical Applications

This compound metal complexes have garnered significant attention for their potential therapeutic uses, particularly as anticancer and antimicrobial agents. bentham-open-editorial.com The biological activity of the parent thiourea ligand is often significantly enhanced upon coordination to a metal ion. hilarispublisher.comnih.gov

Anticancer Activity: Several studies have demonstrated the potent cytotoxic effects of this compound complexes against various cancer cell lines. Platinum(II) complexes containing 1-benzyl-3-phenylthiourea and phosphine (B1218219) or diamine co-ligands have shown significant anti-cancer activity against MCF-7 breast cancer cells. mdpi.com The IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth, for these platinum complexes ranged from 10.96 to 78.90 µM. mdpi.com One phenanthroline-containing complex, in particular, exhibited the highest activity, approaching the efficacy of the established chemotherapy drug cisplatin. mdpi.com

Ruthenium(II) arene complexes with benzoylthiourea derivatives have also been evaluated for their cytotoxicity. nih.gov These compounds were active against the HeLa human cervix adenocarcinoma cell line, with IC₅₀ values between 29.68 and 52.36 μM. nih.gov Other studies have explored copper(II) and platinum(IV) complexes of thiourea benzamide (B126) derivatives against human prostate (PC3) and liver (HepG2) cancer cells, revealing moderate to promising activity. tjnpr.org

The table below summarizes the in vitro anticancer activity of selected this compound-related metal complexes.

| Complex/Compound | Cancer Cell Line | IC₅₀ (µM) | Ref |

| [Pt(BPT)(dppe)] (H₂BPT = 1-benzyl-3-phenylthiourea) | MCF-7 (Breast) | - | mdpi.com |

| [Pt(BPT)(PPh₃)₂] | MCF-7 (Breast) | - | mdpi.com |

| [Pt(BPT)₂(Phen)] | MCF-7 (Breast) | 10.96 ± 1.12 | mdpi.com |

| [Ru(η⁶-p-cymene)(L¹)Cl₂] (L¹ = benzoylthiourea derivative) | HeLa (Cervix) | 29.7 | nih.gov |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (Breast) | 0.24 | jppres.com |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | T47D (Breast) | 0.80 | jppres.com |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | HeLa (Cervix) | 0.49 | jppres.com |

Antimicrobial Activity: Beyond their anticancer properties, this compound complexes have been investigated for their ability to combat microbial infections. The complexation of thiourea derivatives with metals like copper has been shown to improve their activity against Mycobacterium tuberculosis. researchgate.net Ruthenium(II) complexes have demonstrated antimicrobial effects against various Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans, with minimum inhibitory concentrations (MICs) as low as 62.5 μg/ml. nih.gov Similarly, copper(I) complexes derived from this compound ligands have shown profound cytotoxicity against both Gram-positive and Gram-negative bacteria. ekb.eg The general finding is that metal chelation often leads to more potent antimicrobial agents compared to the free ligands. hilarispublisher.com

Computational and Theoretical Studies of Benzylthiourea

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are extensively employed to investigate the electronic structure and properties of organic molecules like benzylthiourea.

Density Functional Theory (DFT) for Molecular Structure and Optoelectronic Properties

Density Functional Theory (DFT) is a widely utilized quantum mechanical method for optimizing the molecular geometry and exploring the optoelectronic properties of thiourea (B124793) derivatives. Researchers often employ the B3LYP functional with various basis sets, such as 6-31G(d,p) or 6-311++G(d,p), to achieve accurate structural optimizations. The optimized geometric parameters obtained from DFT calculations frequently show consistency with experimental data, such as those derived from X-ray diffraction studies. rsc.org

DFT is instrumental in understanding the intricate molecular architecture and the relationship between geometry and electronic properties. wikipedia.orgguidetopharmacology.org Molecular Electrostatic Potential (MEP) analysis, derived from DFT calculations, is used to visualize the charge distribution across the molecule, thereby identifying potential reactive sites for nucleophilic and electrophilic attacks. rsc.orgwikipedia.orgguidetopharmacology.orgnih.gov Regions with negative potential (red) indicate electron-rich areas, while positive potential (blue) signifies electron-poor sites. guidetopharmacology.org Furthermore, Natural Bond Orbital (NBO) analysis provides insights into intramolecular charge delocalization, hyper-conjugative interactions, and donor-acceptor interactions, which are crucial for understanding molecular stability and reactivity. rsc.orgwikipedia.orgguidetopharmacology.orgmdpi.com Time-Dependent Density Functional Theory (TD-DFT) is also applied to analyze the UV-Vis absorption spectra and electronic transitions, offering a theoretical basis for observed optical properties. rsc.org

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as Frontier Molecular Orbitals (FMOs). Their energy levels and the energy gap between them are fundamental parameters for predicting a molecule's chemical reactivity, kinetic stability, and charge transfer characteristics. rsc.orgguidetopharmacology.orgnih.govmims.com A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity, increased biological activity, and greater polarizability of the molecule. rsc.orgguidetopharmacology.orgmims.com

For instance, in a study on 1-benzyl-3-(2-furoyl) thiourea, a derivative structurally related to this compound, the HOMO-LUMO energy gap was calculated to be 2.2612 eV at the B3LYP/6-311++G(d,p) level of theory. rsc.org This relatively low gap suggests that the compound is more reactive and less stable compared to some other substituted thioureas. rsc.org The FMOs also play a significant role in predicting the most reactive positions within a molecule, guiding further chemical modifications or interactions. guidetopharmacology.org

Table 1: Representative HOMO-LUMO Energy Gaps for Thiourea Derivatives

| Compound (Derivative) | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 1-benzyl-3-(2-furoyl) thiourea | B3LYP/6-311++G(d,p) | 2.2612 | rsc.org | ||

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | B3LYP/6-31G+(d,p) | -0.26751 | -0.18094 | 0.08657 | guidetopharmacology.org |

Nonlinear Optical (NLO) Properties Prediction

Nonlinear Optical (NLO) properties are crucial for materials used in advanced optoelectronic devices, including frequency conversion, optical switching, and data storage. These properties arise from the interaction of intense light with a material, leading to a nonlinear response in its polarization. guidetopharmacology.orguni.lu Quantum chemical calculations, particularly DFT, are effective tools for predicting and understanding the NLO behavior of molecules. mdpi.comfishersci.at

DFT enables the calculation of key NLO parameters such as polarizability (α) and hyperpolarizability (β and γ). These values indicate the extent to which a molecule's electron cloud can be distorted by an external electric field, which is a prerequisite for nonlinear optical phenomena. wikipedia.orgmdpi.com Compounds exhibiting narrow energy gaps, as revealed by HOMO-LUMO analysis, often demonstrate significant NLO responses due to enhanced charge transfer within the molecule. mdpi.comnih.gov While specific NLO values for this compound are not explicitly detailed in the provided search results, studies on related thiourea-based chromophores and other organic molecules confirm that DFT is a reliable method for predicting their NLO nature by calculating these parameters. wikipedia.orgmdpi.com

Molecular Docking and Simulation Studies

Molecular docking and simulation studies are indispensable in computational drug discovery and provide insights into the potential biological activities of compounds by predicting their interactions with target biomolecules.

Enzyme-Inhibitor Interactions and Binding Poses

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand) when bound to a larger molecule (receptor or enzyme) and to estimate the strength of the binding interaction (binding affinity). nih.govcdutcm.edu.cn This method is widely applied to identify potential enzyme inhibitors.

Studies on thiourea derivatives have demonstrated their capacity to inhibit various enzymes. For example, certain thiourea derivatives have been investigated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases. nih.gov Molecular docking analyses have revealed specific interaction modes. For instance, a thiourea derivative (referred to as compound 3 in one study) exhibited strong hydrogen bonding interactions with key amino acid residues in the active sites of these enzymes. In AChE, it formed a hydrogen bond with Tyr-124 (bond length 2.4 Å) with a binding score of -10.01 kJ/mol. In BChE, it established hydrogen bonds with Asn-83 (2.2 Å) and His-126 (3.0 Å), yielding a binding score of -8.04 kJ/mol. nih.gov These interactions, along with hydrophobic contacts, determine the binding extent and pose of the inhibitors within the enzyme's active pocket. nih.govcdutcm.edu.cn

Beyond cholinesterases, thiourea derivatives have been explored for their inhibitory activity against other biological targets, including urease, DNA, HER-2, and BRAF, with docking studies revealing diverse binding mechanisms such as partial intercalation, groove binding, and specific hydrogen bonding with active site residues. cdutcm.edu.cn

Table 2: Predicted Binding Interactions of Thiourea Derivatives with Enzymes

| Enzyme Target | Thiourea Derivative (Example) | Key Interacting Residues | Interaction Type | Binding Score/Energy (kJ/mol or kcal/mol) | Reference |

| Acetylcholinesterase (AChE) | Compound 3 (Thiourea derivative) | Tyr-124 | Hydrogen Bonding | -10.01 kJ/mol | nih.gov |

| Butyrylcholinesterase (BChE) | Compound 3 (Thiourea derivative) | Asn-83, His-126 | Hydrogen Bonding | -8.04 kJ/mol | nih.gov |

| Urease | Thiourea derivative (Compound 16) | Met 475 | Hydrophobic, Arene-arene | N/A | cdutcm.edu.cn |

| COX-2 | N-benzoylthiourea derivatives | N/A | N/A | Rerank Scores (see Table 3) |

Prediction of Analgesic Activity through In Silico Methods

In silico methods, particularly molecular docking, are valuable for predicting the analgesic activity of compounds by evaluating their binding affinity and interactions with pain-related biological targets. A common target for analgesic drugs is the cyclooxygenase-2 (COX-2) isoenzyme, which is involved in prostaglandin (B15479496) synthesis and inflammation.

Studies have utilized molecular docking to predict the analgesic activity of N-benzoylthiourea derivatives, a class of compounds structurally related to this compound, by assessing their inhibition of the COX-2 enzyme (PDB ID: 1PXX). The outcome of these docking simulations is often expressed as a rerank score (RS), where a lower RS value typically indicates a more stable ligand-receptor bond and, consequently, a higher predicted activity.

For example, several N-benzoylthiourea derivatives were computationally evaluated against diclofenac, a known analgesic, as a reference compound (diclofenac RS value = -95.16). Some derivatives, such as N-(2,4-bis-trifluoromethyl)-benzoylthiourea (RS = -90.82), N-(3,5-bis-trifluoromethyl)benzoylthiourea (RS = -94.73), and N-(3-trifluoromethoxy)-benzoylthiourea (RS = -92.76), showed predicted analgesic activities relatively similar to diclofenac.

Furthermore, specific this compound analogues have demonstrated potent analgesic activity in in vivo models. For instance, N-[2-(3,4-dimethylbenzyl)-3-pivaloyloxypropyl]-N'-[3-fluoro-4-(methylsulfonylamino)benzyl]thiourea was identified as a full antagonist against capsaicin (B1668287) on the rat vanilloid receptor 1 (VR1), displaying a Ki value of 7.8 nM, and exhibited excellent analgesic activity in mice.

Table 3: Predicted Rerank Scores for N-Benzoylthiourea Derivatives and Diclofenac against COX-2

| Compound | Rerank Score (RS) | Predicted Analgesic Activity (Relative to Diclofenac) | Reference |

| Diclofenac (Reference) | -95.16 | Baseline | |

| N-(3,5-bis-trifluoromethyl)benzoylthiourea | -94.73 | Relatively similar | |

| N-(3-trifluoromethoxy)-benzoylthiourea | -92.76 | Relatively similar | |

| N-(2,4-bis-trifluoromethyl)-benzoylthiourea | -90.82 | Relatively similar |

Protein-Ligand Interactions

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are indispensable tools for comprehending protein-ligand interactions. These techniques enable the prediction of a ligand's binding mode and affinity for a specific protein receptor, thereby facilitating virtual screening and structure-based drug design efforts. synhet.comontosight.aiontosight.aiguidetomalariapharmacology.org

This compound, specifically referred to as compound A6 in some studies, has been computationally docked into the active site of urease from Sporosarcina pasteurii (PDB code: 4UBP). fishersci.dk This enzyme is a common target for inhibitors due to its role in various biological processes. Docking studies can reveal critical interactions between the ligand and specific amino acid residues within the protein's active site, such as Cys-322, His-323, His-222, Asp-363, Met-367, and Arg-339, as well as interactions with active site flaps. fishersci.dk

The robustness of molecular dynamics simulations, indicated by the stability of protein backbones and the high occupancy of hydrogen bonds, underscores their utility in exploring dynamic protein-ligand interactions. ontosight.ai Furthermore, computational studies emphasize the importance of incorporating protein flexibility into simulations to accurately model these complex interactions. ontosight.ai

Structure-Activity Relationship (SAR) Analysis through Computational Methods

Computational methods are critical for conducting Structure-Activity Relationship (SAR) analyses, which aim to understand how modifications to a compound's chemical structure influence its biological activity. wikipedia.orgmims.com For thiourea derivatives, SAR analysis has been employed to assess the impact of different substitution patterns on inhibitory potency. wikipedia.org

In studies involving quinolone-thiourea scaffolds, computational SAR analysis demonstrated that the incorporation of a methyl group at position-1 of the quinolone moiety led to an enhancement in urease inhibitory activity. uni.lu Comparisons between this compound (e.g., compound 5b) and other quinolone-thiourea derivatives (e.g., compound 5c) have shown that varying substituents can result in distinct binding poses and modes with the target receptor. This highlights the significant influence of the electronic and geometric characteristics of the N-substituted thiourea part on the compound's activity. uni.lu

Techniques such as 3D-QSAR analysis, including Comparative Molecular Field Analysis (CoMFA), are utilized to identify sterically favored substitutions and potential hydrogen bond interactions, thereby contributing to the development of pharmacophore models. mims.com Computational approaches can also be used to filter potential drug candidates based on their docking scores and predicted absorption, distribution, metabolism, and excretion (ADME) properties. mims.com

Thermodynamic and Kinetic Studies of this compound Reactions

Thermodynamic and kinetic studies are fundamental for comprehending the mechanisms, spontaneity, and rates of chemical reactions. fishersci.canih.gov Thermodynamic parameters, such as the free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS), provide insights into the spontaneity and heat effects associated with a reaction. fishersci.canih.gov Kinetic parameters, including activation energy (Ea) and rate constants, define the speed at which a reaction proceeds and the energy barrier that must be overcome for the reaction to occur. fishersci.canih.gov

Computational approaches, particularly Density Functional Theory (DFT) calculations, are employed to investigate the kinetics and thermodynamics of reactions involving various chemical species, including thiyl radicals. These calculations can determine activation energy barriers and elucidate detailed reaction pathways. nih.gov While specific thermodynamic and kinetic data for reactions solely involving this compound were not found in the provided search results, these computational methodologies are broadly applicable. They can be used to predict equilibrium constants, reaction enthalpies, and activation energies for chemical transformations involving thiourea compounds, thereby aiding in the understanding of their stability and reactivity. fishersci.canih.govnih.govfishersci.fi For example, a positive activation energy determined from an Arrhenius plot indicates an endothermic process that requires an input of energy. fishersci.ca Understanding these parameters is crucial for establishing controlled reaction conditions for the synthesis and transformation of compounds like this compound. nih.gov

Biological and Pharmacological Activities of Benzylthiourea Derivatives

Antimicrobial and Antifungal Activities

Benzylthiourea derivatives have demonstrated significant promise as antimicrobial agents, combating a range of pathogenic bacteria and fungi. Their activity is often attributed to the presence of the thiourea (B124793) moiety, which can be chemically modified to enhance potency and selectivity.

Antibacterial Efficacy

A number of this compound derivatives have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The structural features of these derivatives, such as the nature and position of substituents on the phenyl ring, play a crucial role in determining their antibacterial spectrum and potency. For instance, the introduction of electron-withdrawing groups or halogen atoms to the phenyl ring of thiourea derivatives has been shown to enhance antibacterial activity. mdpi.com

Studies have reported the activity of various thiourea derivatives against clinically relevant bacteria, including Staphylococcus aureus and Escherichia coli. While some compounds show broad-spectrum activity, others exhibit more selective inhibition. For example, one study reported that N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea displayed activity against Staphylococcus aureus. frontiersin.org In another study, analogs of 1-allyl-3-benzoylthiourea (B5185869) exhibited in vitro antibacterial activity against methicillin-resistant S. aureus (MRSA) with a minimum inhibitory concentration (MIC) value of 1000 µg/mL. nih.gov

Table 1: Antibacterial Activity of Selected Thiourea Derivatives

| Compound | Test Organism | Activity (MIC in µg/mL) |

|---|---|---|

| 1-allyl-3-(4-chlorobenzoyl)thiourea | Methicillin-resistant Staphylococcus aureus (MRSA) | 1000 |

| 1-allyl-3-(4-methylbenzoyl)thiourea | Methicillin-resistant Staphylococcus aureus (MRSA) | >1000 |

| 1-allyl-3-benzoylthiourea | Methicillin-resistant Staphylococcus aureus (MRSA) | 1000 |

| N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea | Staphylococcus aureus | Active (MIC not specified) |

This table is generated based on available data and is not exhaustive.

Antifungal Properties

In addition to their antibacterial effects, this compound derivatives have also been investigated for their antifungal potential. Several derivatives have shown inhibitory activity against pathogenic fungi such as Candida albicans and Aspergillus niger. analis.com.mynih.gov The antifungal activity is also influenced by the specific chemical substitutions on the this compound core. For example, compounds with three fluorine atoms on the phenyl ring have exhibited intensive antifungal activity. analis.com.my

Research has demonstrated the efficacy of certain thiourea derivatives against various fungal strains. For instance, some derivatives have shown excellent antifungal activity against C. albicans and Candida glabrata, with MIC values lower than the standard drug fluconazole. nih.gov

Table 2: Antifungal Activity of Selected Thiourea Derivatives

| Compound | Test Organism | Activity (MIC in µg/mL) |

|---|---|---|

| Thiazole-1,3,5-triazine derivative 5 | Candida albicans | Lower than fluconazole |

| Thiazole-1,3,5-triazine derivative 9 | Candida albicans | Lower than fluconazole |

| Thiazole-1,3,5-triazine derivative 5 | Candida glabrata | Lower than fluconazole |

| Thiazole-1,3,5-triazine derivative 9 | Candida glabrata | Lower than fluconazole |

| Farnesoic acid amide derivative 5a | Aspergillus niger | 6.25-25 |

| Farnesoic acid amide derivative 5a | Candida albicans | 6.25-25 |

This table is generated based on available data and is not exhaustive.

Mechanisms of Antimicrobial Action (e.g., Topoisomerase IV, DNA Gyrase Inhibition)

The antimicrobial effects of this compound derivatives are often linked to their ability to inhibit essential bacterial enzymes involved in DNA replication and maintenance. mdpi.com Two key targets that have been identified are Topoisomerase IV and DNA gyrase. mdpi.comresearchgate.net These enzymes are crucial for managing DNA topology during replication, transcription, and repair, making them excellent targets for antibacterial agents.

Several studies have shown that thiourea derivatives can form stable complexes with DNA gyrase or topoisomerase IV, leading to the death of the bacterial cell. researchgate.net For example, a copper complex of a 1,3-disubstituted thiourea derivative demonstrated a dual inhibitory ability against both topoisomerase IV (IC50 = 6.20 µg/mL) and DNA gyrase (IC50 = 16.80 µg/mL). researchgate.netresearchgate.net Another study on thiourea derivatives incorporating thiadiazole, imidazole, and triazine moieties revealed excellent inhibitory activity against Escherichia coli DNA gyrase B. mdpi.com

Table 3: Inhibition of Bacterial Enzymes by Thiourea Derivatives

| Compound/Derivative | Enzyme Target | Activity (IC50) |

|---|---|---|

| Copper coordinate of a 1,3-disubstituted thiourea | Topoisomerase IV | 6.20 µg/mL |

| Copper coordinate of a 1,3-disubstituted thiourea | DNA Gyrase | 16.80 µg/mL |

| Thiourea derivative with thiadiazole, imidazole, and triazine moieties (Compound 8) | E. coli DNA Gyrase B | 0.33 ± 1.25 µM |

| Thiourea derivative with thiadiazole, imidazole, and triazine moieties (Compound 8) | E. coli Topoisomerase IV | 19.72 ± 1.00 µM |

| Benzimidazole (B57391) derivative 4a | S. aureus DNA Gyrase | 0.39 µM (ATPase assay) |

| Benzimidazole derivative 4a | S. aureus Topoisomerase IV | 0.52 µM (ATPase assay) |

| Benzimidazole derivative 8a | S. aureus DNA Gyrase | 0.66 µM (ATPase assay) |

| Benzimidazole derivative 8a | S. aureus Topoisomerase IV | 0.28 µM (ATPase assay) |

This table is generated based on available data and is not exhaustive.

Anticancer and Cytotoxic Potentials

The quest for novel and effective anticancer agents has led to the investigation of this compound derivatives for their cytotoxic effects against various cancer cell lines. These compounds have shown the ability to inhibit cancer cell growth and induce cell death through multiple mechanisms.

Inhibition of Cancer Cell Line Growth

Numerous studies have reported the cytotoxic activity of this compound derivatives against a panel of human cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), and colon cancer lines. analis.com.myjapsonline.com The potency of these compounds is highly dependent on their chemical structure, with specific substitutions influencing their anticancer efficacy. For instance, N-(2,4-dichloro)benzoyl-N'-phenylthiourea demonstrated significant cytotoxic activity against MCF-7 and T47D breast cancer cell lines with IC50 values of 0.31 and 0.94 mM, respectively. researchgate.netchula.ac.th

Another study on benzothiazole (B30560) thiourea derivatives showed weakly to moderately cytotoxic activity with IC50 values ranging from 0.39 µM to 200 µM against cell lines such as MCF-7 and HT-29. analis.com.my The introduction of a 3-(trifluoromethyl)phenyl moiety into the thiourea structure has also resulted in derivatives with high cytotoxicity against human colon and prostate cancer cells. nih.gov

Table 4: Cytotoxic Activity of Selected Thiourea Derivatives Against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 (Breast) | 0.31 mM |

| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D (Breast) | 0.94 mM |

| Benzothiazole thiourea derivative (23d) | MCF-7 (Breast) | 0.39 µM |

| Benzothiazole thiourea derivative (23d) | HT-29 (Colon) | 0.39 µM |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon) | 1.5 - 8.9 µM |

| 1-(4-CF3-phenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Colon) | 1.5 - 8.9 µM |

| Riluzole derivative 4a | HeLa (Cervical) | 7.76 µmol/L |

| Riluzole derivative 4a | MCF-7 (Breast) | 7.72 µmol/L |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea (TKR15) | A549 (Lung) | 0.21 µM |

This table is generated based on available data and is not exhaustive.

Mechanisms of Cytotoxic Activity (e.g., HDAC Sirtuins, Wnt/β-catenin pathway, K-Ras protein)

The anticancer activity of this compound derivatives stems from their interaction with various molecular targets and signaling pathways that are critical for cancer cell survival and proliferation.

HDAC Sirtuins: One of the notable mechanisms is the inhibition of histone deacetylases (HDACs), particularly the class III HDACs known as sirtuins. nih.gov Tenovin-1, a this compound derivative, is known to act as a reversible inhibitor of sirtuins. nih.gov HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis. nih.govwikipedia.org

Wnt/β-catenin pathway: Some thiourea derivatives have been found to interfere with the Wnt/β-catenin signaling pathway. nih.gov This pathway is often aberrantly activated in various cancers, leading to increased cell proliferation and survival. nih.gov For example, 2-bromo-5-(trifluoromethoxy)phenylthiourea, a quinazoline (B50416) derivative, was reported to suppress the proliferation and migration of human cervical HeLa cells by inhibiting the Wnt/β-catenin signaling pathway. nih.gov

K-Ras protein: The K-Ras protein, a key regulator of cell proliferation, is another target for some thiourea derivatives. nih.gov Mutations in the K-Ras gene are common in many cancers, leading to its constitutive activation. Biphenyl thiourea derivatives have been identified as inhibitors of lung cancer cell growth by blocking K-Ras protein-effector interactions. nih.gov A specific compound, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea, was found to significantly inhibit the proliferation of the A549 lung cancer cell line by binding to a hydrophobic pocket of the K-Ras protein. nih.gov

Enzyme Inhibition Studies

This compound derivatives have demonstrated notable inhibitory effects against several key enzymes involved in various pathological processes. These include tyrosinase, cholinesterases (AChE and BChE), cyclooxygenase-2 (COX-2), and carbohydrate-hydrolyzing enzymes like alpha-amylase and alpha-glucosidase.

Tyrosinase Inhibition

Tyrosinase is a crucial enzyme in the biosynthesis of melanin, and its inhibition is a key strategy for the treatment of hyperpigmentation disorders. Several this compound derivatives have been identified as potent tyrosinase inhibitors.

One study synthesized a series of (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) derivatives and evaluated their inhibitory activity against mushroom tyrosinase. mdpi.com Among the synthesized compounds, derivative 8 , which features a 2,4-dihydroxyphenyl moiety, exhibited the most potent tyrosinase inhibition with an IC50 value of 1.04 ± 0.05 µM when L-DOPA was used as the substrate. mdpi.com This was significantly more potent than the well-known tyrosinase inhibitor, kojic acid. Interestingly, the position of the hydroxyl groups on the phenyl ring was found to be critical for activity. For instance, derivative 9 , with hydroxyl groups at the 3 and 4 positions, showed a much higher IC50 value of >300 µM. mdpi.com When L-tyrosine was the substrate, derivative 1 showed an IC50 value of 27.5 ± 2.93 µM, which was comparable to kojic acid (IC50 = 28.6 ± 3.56 µM). mdpi.com

Another study focused on (Z)-2-benzylidene-dihydroimidazothiazolone (DHIT) derivatives. nih.gov Among the eleven derivatives synthesized, compounds 1a , 1b , and 1f were more potent inhibitors of mushroom tyrosinase than kojic acid (IC50 = 84.41 µM). nih.gov Notably, compound 1b was the most potent, with an IC50 value of 0.88 µM, making it approximately 100 times more effective than kojic acid. nih.gov

Furthermore, a series of indole-thiourea derivatives were designed and evaluated for their tyrosinase inhibitory activity. mdpi.com All the synthesized compounds showed varying degrees of inhibition, with IC50 values ranging from 5.9 to 163.3 µM. mdpi.com Compound 4b was the most active, with an IC50 of 5.9 ± 2.47 μM, outperforming the standard, kojic acid (IC50 = 16.4 ± 3.53 µM). mdpi.com Kinetic studies revealed that compound 4b acts as a competitive inhibitor. mdpi.com

Additionally, research on benzylidene-linked thiohydantoin derivatives identified (Z)-5-(2,4-Dihydroxybenzylidene)-2-thiohydantoin (2d ) as a highly potent mushroom tyrosinase inhibitor, with an IC50 value of 1.07 ± 2.30 μM. rsc.org This was 18 times more potent than kojic acid. rsc.org The study highlighted the importance of the "β-phenyl-α,β-unsaturated carbonyl" group for potent anti-tyrosinase activity. rsc.org

Finally, a study repositioning thiourea-containing drugs as tyrosinase inhibitors found that ambazone (B518326) and thioacetazone significantly inhibited mushroom tyrosinase with IC50 values of 15 µM and 14 µM, respectively. nih.gov

Table 1: Tyrosinase Inhibition by this compound Derivatives

| Compound | Type of Derivative | Substrate | IC50 (µM) | Reference |

|---|---|---|---|---|

| 8 | (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one | L-DOPA | 1.04 ± 0.05 | mdpi.com |

| 9 | (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one | L-DOPA | >300 | mdpi.com |

| 1 | (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one | L-tyrosine | 27.5 ± 2.93 | mdpi.com |

| Kojic Acid | Standard | L-tyrosine | 28.6 ± 3.56 | mdpi.com |

| 1a | (Z)-2-benzylidene-dihydroimidazothiazolone | 36.14 ± 3.90 | nih.gov | |

| 1b | (Z)-2-benzylidene-dihydroimidazothiazolone | 0.88 ± 0.91 | nih.gov | |

| 1f | (Z)-2-benzylidene-dihydroimidazothiazolone | 17.10 ± 1.01 | nih.gov | |

| Kojic Acid | Standard | 84.41 ± 2.87 | nih.gov | |

| 4b | Indole-thiourea | 5.9 ± 2.47 | mdpi.com | |

| Kojic Acid | Standard | 16.4 ± 3.53 | mdpi.com | |

| 2d | (Z)-5-(2,4-Dihydroxybenzylidene)-2-thiohydantoin | 1.07 ± 2.30 | rsc.org | |

| Ambazone | Thiourea-containing drug | 15 | nih.gov | |

| Thioacetazone | Thiourea-containing drug | 14 | nih.gov |

Cholinesterase Inhibition (AChE, BChE)

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are targets for the symptomatic treatment of Alzheimer's disease. This compound derivatives have been investigated for their ability to inhibit these enzymes.

In a study of benzothiazolone derivatives, all thirteen synthesized compounds (M1–M13) were more effective at inhibiting cholinesterases than monoamine oxidases. mdpi.com Most of these compounds showed a preference for inhibiting BChE over AChE. mdpi.com Compound M13 was the most potent BChE inhibitor with an IC50 value of 1.21 μM, while also showing effective AChE inhibition (IC50 = 5.03 µM). mdpi.com Compound M2 also demonstrated strong BChE inhibition with an IC50 of 1.38 μM and a high selectivity for BChE over AChE. mdpi.com

Another study focused on thiourea and benzamide (B126) derivatives of 2-aminothiazole (B372263). nih.gov Among the thiourea derivatives, compound 3c was identified as the most potent and selective BChE inhibitor, with an IC50 of 0.33 μM. nih.gov

Research on unsymmetrical thiourea derivatives showed that compound 3 (1-(3-chlorophenyl)-3-cyclohexylthiourea) had the best enzyme inhibition with IC50 values of 50 µg/mL and 60 µg/mL against AChE and BChE, respectively. semanticscholar.org Compound 4 (1-(1,1-dibutyl)-3-phenylthiourea) also showed similar IC50 values of 58 and 63 µg/mL for AChE and BChE, respectively. semanticscholar.org

Furthermore, a series of 1-butanoyl-3-arylthiourea derivatives were synthesized and found to be potent inhibitors of both AChE and BChE, with a high selectivity towards AChE. researchgate.net Compounds 4i and 4d were particularly effective against AChE, with IC50 values of 0.002 µM and 0.006 µM, respectively, which were better than the reference drug tacrine (B349632) (IC50 = 0.016 µM). researchgate.net

Table 2: Cholinesterase Inhibition by this compound Derivatives

| Compound | Type of Derivative | Enzyme | IC50 | Reference |

|---|---|---|---|---|

| M13 | Benzothiazolone | BChE | 1.21 µM | mdpi.com |

| M13 | Benzothiazolone | AChE | 5.03 µM | mdpi.com |

| M2 | Benzothiazolone | BChE | 1.38 µM | mdpi.com |

| 3c | 2-aminothiazole thiourea | BChE | 0.33 µM | nih.gov |

| 3 | Unsymmetrical thiourea | AChE | 50 µg/mL | semanticscholar.org |

| 3 | Unsymmetrical thiourea | BChE | 60 µg/mL | semanticscholar.org |

| 4 | Unsymmetrical thiourea | AChE | 58 µg/mL | semanticscholar.org |

| 4 | Unsymmetrical thiourea | BChE | 63 µg/mL | semanticscholar.org |

| 4i | 1-butanoyl-3-arylthiourea | AChE | 0.002 µM | researchgate.net |

| 4d | 1-butanoyl-3-arylthiourea | AChE | 0.006 µM | researchgate.net |

| Tacrine | Standard | AChE | 0.016 µM | researchgate.net |

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

A study on 1,3-dihydro-2H-indolin-2-one derivatives found that compounds 4e , 9h , and 9i exhibited good COX-2 inhibitory activities with IC50 values of 2.35 ± 0.04 µM, 2.422 ± 0.10 µM, and 3.34 ± 0.05 µM, respectively. mdpi.com

In a series of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives designed as analogs of indomethacin, compounds 4b , 4d , and 4f showed the highest COX-2 inhibition activity with IC50 values of 0.11, 0.17, and 0.15 µM, respectively. japsonline.com These compounds demonstrated high selectivity for COX-2 over COX-1. japsonline.com

Research on novel 1,4-benzoxazine derivatives identified compounds 3e , 3f , 3r , and 3s as having optimal COX-2 inhibition, with IC50 values ranging from 0.57 to 0.72 μM. rsc.org

Furthermore, a thiourea derivative with a cyclohexyl group (7 ) showed the highest inhibitory activity on COX-2 with an IC50 of 0.0283 nM. researchgate.net

Table 3: COX-2 Inhibition by this compound Derivatives

| Compound | Type of Derivative | IC50 (COX-2) | Reference |

|---|---|---|---|

| 4e | 1,3-dihydro-2H-indolin-2-one | 2.35 ± 0.04 µM | mdpi.com |

| 9h | 1,3-dihydro-2H-indolin-2-one | 2.422 ± 0.10 µM | mdpi.com |

| 9i | 1,3-dihydro-2H-indolin-2-one | 3.34 ± 0.05 µM | mdpi.com |

| 4b | 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole | 0.11 µM | japsonline.com |

| 4d | 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole | 0.17 µM | japsonline.com |

| 4f | 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole | 0.15 µM | japsonline.com |

| 3e | 1,4-benzoxazine | 0.57 - 0.72 μM | rsc.org |

| 3f | 1,4-benzoxazine | 0.57 - 0.72 μM | rsc.org |

| 3r | 1,4-benzoxazine | 0.57 - 0.72 μM | rsc.org |

| 3s | 1,4-benzoxazine | 0.57 - 0.72 μM | rsc.org |

| 7 | Thiourea with cyclohexyl group | 0.0283 nM | researchgate.net |

Alpha-Amylase and Alpha-Glucosidase Inhibition

Inhibitors of α-amylase and α-glucosidase are used to manage postprandial hyperglycemia in diabetic patients by delaying carbohydrate digestion.

A study on novel hybrid benzimidazole urea (B33335) derivatives found that most of the synthesized compounds had good to moderate inhibitory activity against both α-amylase and α-glucosidase. mdpi.com Compounds 3c , 3e , and 3g showed good α-amylase inhibitory potential with IC50 values of 18.65 ± 0.23 μM, 20.7 ± 0.06 μM, and 22.33 ± 0.12 μM, respectively, which were comparable to the standard drug acarbose (B1664774) (IC50 = 14.21 ± 0.06 μM). mdpi.com These compounds also showed significant α-glucosidase inhibition. mdpi.com

Another study on prenylated isoflavones found that compound 5c showed high inhibition of both α-glucosidase (IC50 = 17.6 µM) and α-amylase (IC50 = 21.2 µM). jmcs.org.mx

Table 4: α-Amylase and α-Glucosidase Inhibition by this compound Derivatives

| Compound | Type of Derivative | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|---|

| 3c | Benzimidazole urea | α-Amylase | 18.65 ± 0.23 | mdpi.com |

| 3e | Benzimidazole urea | α-Amylase | 20.7 ± 0.06 | mdpi.com |

| 3g | Benzimidazole urea | α-Amylase | 22.33 ± 0.12 | mdpi.com |

| Acarbose | Standard | α-Amylase | 14.21 ± 0.06 | mdpi.com |

| 3c | Benzimidazole urea | α-Glucosidase | 17.47 ± 0.03 | mdpi.com |

| 3e | Benzimidazole urea | α-Glucosidase | 21.97 ± 0.19 | mdpi.com |